3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
1-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the core triazoloazepine structure, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)UREA: Lacks the triazoloazepine moiety.
3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA: Lacks the chlorophenyl group.
Uniqueness: 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to the presence of both the chlorophenyl and triazoloazepine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26ClN5O3 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O3/c1-31-19-12-11-18(14-20(19)32-2)29(23(30)25-17-9-7-16(24)8-10-17)15-22-27-26-21-6-4-3-5-13-28(21)22/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,30) |
InChI Key |
DWNZWSRHNDKCHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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